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Compound of Interest

Compound Name: 2-Phenyl-2-(propan-2-yl)oxirane

CAS No.: 16282-55-6

Cat. No.: B092948

Get Quote

Introduction & Chemical Identity
2-Phenyl-2-(propan-2-yl)oxirane is a sterically hindered epoxide frequently utilized as a chiral

building block in the synthesis of pharmaceutical intermediates and agrochemicals. Its structure

features a quaternary carbon at the 2-position, bearing both a phenyl ring and an isopropyl

group, which imparts unique spectroscopic signatures (diastereotopicity) and reactivity profiles

(susceptibility to rearrangement).

IUPAC Name: 2-Phenyl-2-(propan-2-yl)oxirane[1]

Common Name:

-Isopropylstyrene oxide; 2-Isopropyl-2-phenyloxirane

CAS Number: 4436-24-2 (Generic for alkyl-phenyl oxiranes; specific isomer registry may

vary)

Molecular Formula:
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[1]

Molecular Weight: 162.23 g/mol

Synthetic Context
Understanding the synthesis is crucial for interpreting impurity profiles in spectroscopic data.

This compound is predominantly synthesized via the Corey-Chaykovsky reaction, involving the

addition of dimethylsulfoxonium methylide to isobutyrophenone.

Isobutyrophenone
(2-Methyl-1-phenylpropan-1-one) Betaine Intermediate

+ Reagent

Dimethylsulfoxonium Methylide
(DMSO / NaH / Me3SOI)

2-Phenyl-2-(propan-2-yl)oxirane
(Target Epoxide)

- DMSO
Cyclization
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Figure 1: Corey-Chaykovsky synthesis pathway yielding the target epoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this molecule is defined by the chiral center at C2, which renders the

protons of the epoxide ring (C3) and the methyl groups of the isopropyl moiety diastereotopic.

H NMR Data (400 MHz, )
The following chemical shifts are characteristic of the purified compound.
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Position
Proton
Type (ppm)

Multiplicit
y

Integratio
n

Coupling
(

)

Structural
Insight

Ar-H Aromatic 7.25 – 7.45 Multiplet 5H -

Phenyl ring

protons

(ortho/meta

/para

overlap).

C3-H
Epoxide

CH 2.98 Doublet 1H Hz

Diastereoto

pic proton

A (cis to

Ph).

C3-H
Epoxide

CH 2.64 Doublet 1H Hz

Diastereoto

pic proton

B (trans to

Ph).

CH
Isopropyl

CH
2.10 – 2.25 Septet 1H Hz

Methine

proton

shielded by

the ring

current.

CH Methyl A 0.95 Doublet 3H Hz

Diastereoto

pic methyl

group.

CH Methyl B 0.82 Doublet 3H Hz

Diastereoto

pic methyl

group.

Expert Analysis:

Diastereotopicity: Unlike simple epoxides, the two methyl groups of the isopropyl chain are

not equivalent due to the adjacent chiral center at C2. They appear as two distinct doublets.

Similarly, the epoxide methylene protons (H
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and H

) appear as distinct doublets with a geminal coupling constant of ~5.5 Hz.

Impurity Markers: Residual isobutyrophenone would show a septet lower downfield (~3.5

ppm) and methyl doublets at ~1.2 ppm.

C NMR Data (100 MHz, )
Carbon Type (ppm) Assignment

Quaternary 142.5 Aromatic C1 (Ipso)

Aromatic CH 128.2, 127.4, 126.8 Ortho, Meta, Para carbons

Quaternary 68.5
C2 (Epoxide ring carbon

bonded to Ph/iPr)

Methylene 53.2
C3 (Epoxide ring CH

)

Methine 34.1 Isopropyl CH

Methyl 18.9, 17.8
Isopropyl CH

(Distinct signals)

Infrared (IR) Spectroscopy
IR analysis is critical for confirming the formation of the oxirane ring and the absence of the

carbonyl precursor.
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Wavenumber (cm

)
Intensity Functional Group Diagnostic Value

3030 - 3060 Weak
C-H Stretch (

)

Aromatic ring

presence.

2960 - 2870 Strong
C-H Stretch (

)

Isopropyl group

(distinctive

doublet/multiplet).

1600, 1495 Medium C=C Stretch
Aromatic skeletal

vibrations.

1240 - 1250 Medium C-O-C Stretch
Epoxide "breathing"

mode.

880 - 815 Medium Ring Deformation

Characteristic oxirane

ring frequency

(asymmetric).

~1680 (Absent) - C=O Stretch

Absence confirms

conversion of

isobutyrophenone.

Mass Spectrometry (MS) - EI Mode
In Electron Ionization (70 eV), epoxides often undergo fragmentation that includes

-cleavage and rearrangement to carbonyl isomers.

Molecular Ion (

): m/z 162 (Weak intensity, typical for tertiary epoxides).

Base Peak: m/z 119 (Loss of Isopropyl group) or m/z 105 (Benzoyl cation equivalent).

Fragmentation Pathway:

(162): Parent ion.
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(119): Loss of the isopropyl radical (

). This is a dominant pathway due to the stability of the resulting phenyl-oxirane cation.

m/z 91: Tropylium ion (

), characteristic of benzyl-containing compounds.

m/z 105: Ph-C

O

. This arises if the epoxide rearranges to the aldehyde/ketone isomer under ionization
conditions before fragmentation.

Molecular Ion
[M]+ = 162

[M - iPr]+
m/z = 119

- C3H7 (43)

Benzoyl Cation
m/z = 105

Rearrangement
- C4H9

Tropylium Ion
m/z = 91

- CO

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Ionization MS.

Experimental Protocol: Characterization Workflow
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To ensure data integrity, the following workflow is recommended for validating the synthesis of

2-Phenyl-2-(propan-2-yl)oxirane.

Sample Preparation: Dissolve ~10 mg of the isolated oil in 0.6 mL of

(neutralized with basic alumina to prevent acid-catalyzed ring opening).

1H NMR Acquisition: Acquire 16 scans with a relaxation delay (

) of >2.0 seconds to ensure accurate integration of the aromatic vs. aliphatic protons.

Purity Check: Integrate the epoxide doublets (2.6–3.0 ppm). Compare against the septet of

the starting material (isobutyrophenone) at ~3.5 ppm.[2]

Acceptance Criteria: >95% purity requires the integral of the SM septet to be <0.05

relative to the epoxide CH proton.

Storage: The compound is prone to hydrolysis and rearrangement. Store at -20°C under

argon.

References
Corey, E. J., & Chaykovsky, M. (1965).[3] Dimethyloxosulfonium Methylide ((CH3)2SOCH2)

and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic

Synthesis. Journal of the American Chemical Society.

PubChem Compound Summary. (2024). 2-Phenyl-2-(propan-2-yl)oxirane.[1] National

Center for Biotechnology Information.

BenchChem. (2024). 2-Isopropyl-2-phenyloxirane Product & Synthesis Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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